2-(Cyclopropylmethoxy)-5-methylphenylboronic acid
Description
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is a boronic acid derivative featuring a cyclopropylmethoxy substituent at the 2-position and a methyl group at the 5-position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their ability to form carbon-carbon bonds with aryl halides .
Properties
Molecular Formula |
C11H15BO3 |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
[2-(cyclopropylmethoxy)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C11H15BO3/c1-8-2-5-11(10(6-8)12(13)14)15-7-9-3-4-9/h2,5-6,9,13-14H,3-4,7H2,1H3 |
InChI Key |
HDCXPITXWUSFAB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCC2CC2)(O)O |
Origin of Product |
United States |
Preparation Methods
Miyaura Borylation of Halogenated Intermediates
The Miyaura borylation, employing palladium catalysts, is the most widely used method for arylboronic acid synthesis. For the target compound, the protocol involves:
Step 1: Synthesis of 2-(Cyclopropylmethoxy)-5-methylbromobenzene
-
Starting material : 5-Methyl-2-bromophenol.
-
Etherification : Treatment with cyclopropylmethyl bromide (1.2 eq) in DMF, using K₂CO₃ (2.0 eq) at 80°C for 12 hours (Yield: 78%).
-
Purification : Column chromatography (hexane/EtOAc 9:1).
Step 2: Miyaura Borylation
-
Conditions : Pd(dppf)Cl₂ (5 mol%), bis(pinacolato)diboron (1.5 eq), KOAc (3.0 eq) in dioxane at 100°C for 6 hours.
-
Yield : 65% after deprotection (pinacol ester → boronic acid).
Challenges :
-
Steric hindrance from the cyclopropylmethoxy group reduces catalytic turnover.
-
Competing protodeboronation observed at temperatures >110°C.
Lithium-Halogen Exchange Followed by Boronation
This method avoids transition metals but requires cryogenic conditions:
Step 1: Lithiation of 2-(Cyclopropylmethoxy)-5-methylbromobenzene
-
Reagents : n-BuLi (2.2 eq) in THF at -78°C.
-
Quenching : Trimethyl borate (3.0 eq) at -78°C → room temperature.
Optimization :
-
Lowering lithiation temperature to -90°C improves regioselectivity.
-
Substituent electronic effects: The electron-donating methyl group accelerates lithiation but destabilizes the intermediate.
Directed Ortho-Metalation (DoM) Strategy
Using a removable directing group to install substituents:
Step 1: Installation of Directing Group
-
Substrate : 5-Methylphenol → protected as pivaloyloxy group.
-
Metalation : LDA (2.0 eq) in THF at -40°C.
-
Electrophile Quenching : Cyclopropylmethyl triflate (1.5 eq).
-
Deprotection : NaOH (2M) in MeOH/H₂O.
Optimization of Critical Reaction Parameters
Catalyst Screening for Miyaura Borylation
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(dppf)Cl₂ | None | Dioxane | 100 | 65 |
| Pd(OAc)₂ | SPhos | Toluene | 110 | 48 |
| PdCl₂ | Xantphos | DME | 90 | 57 |
Key Insight : Bulky ligands (dppf) mitigate side reactions from steric congestion.
Solvent Effects on Boronic Acid Stability
| Solvent | Dielectric Constant | Protodeboronation Rate (k, h⁻¹) |
|---|---|---|
| Dioxane | 2.2 | 0.05 |
| THF | 7.5 | 0.12 |
| DMF | 36.7 | 0.89 |
Polar aprotic solvents accelerate degradation, necessitating low-temperature workups.
Protection-Deprotection Strategies
Pinacol Boronic Ester Formation
Diethanolamine Transesterification
-
Protocol : Pinacol ester + diethanolamine (DEA) in CH₂Cl₂ → DEA-boronate (Yield: 85%).
Analytical Characterization
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.65 (d, J = 8.2 Hz, 1H, Ar-H),
-
δ 6.87 (d, J = 8.2 Hz, 1H, Ar-H),
-
δ 4.12 (d, J = 6.8 Hz, 2H, OCH₂),
-
δ 2.34 (s, 3H, CH₃),
-
δ 1.20–1.15 (m, 1H, cyclopropane),
-
δ 0.65–0.58 (m, 4H, cyclopropane).
IR (ATR) : 1345 cm⁻¹ (B–O), 3200–3400 cm⁻¹ (B–OH).
Challenges and Limitations
-
Steric Effects : The cyclopropylmethoxy group impedes catalyst access in cross-couplings.
-
Boronic Acid Instability : Rapid protodeboronation in protic solvents limits reaction windows.
-
Regioselectivity : Competing para-substitution in Friedel-Crafts alkylations.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features suggest potential use as a bioisostere in drug design, where it can mimic other functional groups in bioactive molecules.
Material Science: The boronic acid functionality allows for self-assembly processes and the formation of covalent bonds with complementary functional groups, making it useful in the design of new materials such as sensors and optoelectronic devices.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The cyclopropylmethoxy group and the phenyl ring contribute to the compound’s overall binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Substituent Effects:
- Cyclopropylmethoxy Group : Introduces steric hindrance and moderate electron-donating effects due to the cyclopropane ring’s strain and methoxy oxygen. This group may enhance metabolic stability compared to linear alkoxy groups .
- Methyl Group : Electron-donating, slightly activating the boronic acid toward cross-coupling reactions.
Comparative Data Table:
*Calculated based on molecular formula C11H15BO3.
Key Observations:
Electronic Effects : Electron-donating groups (e.g., methyl, methoxy) enhance boronic acid reactivity in Suzuki reactions, while electron-withdrawing groups (e.g., CF3, Cl) reduce it .
Biological Activity
2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is a boronic acid derivative that has gained attention for its potential applications in medicinal chemistry and biological research. This compound features a unique substitution pattern that may confer specific biological activities, particularly in the modulation of enzyme functions and interactions with biological pathways.
- Molecular Formula : C12H15B O3
- Molecular Weight : 220.06 g/mol
- Structure : The compound consists of a boron atom bonded to a phenyl group, which is further substituted with a cyclopropylmethoxy group and a methyl group. This structure can influence its reactivity and interaction with biological systems.
The biological activity of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid is largely attributed to its ability to interact with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can affect various metabolic pathways. This compound may act as an inhibitor or modulator of enzyme activity, impacting processes such as signal transduction and metabolic regulation.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of boronic acids, including 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid. Research indicates that this compound can inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing apoptosis. For instance, in vitro studies have shown that it can effectively reduce cell viability in breast cancer cells by targeting specific signaling pathways associated with tumor growth.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or modulation of bacterial metabolic pathways .
Comparative Analysis
To better understand the unique properties of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid | C12H15B O3 | Contains cyclopropyl and methoxy groups |
| 3-(Cyclopropylmethoxy)-5-methylphenylboronic acid | C12H15B O3 | Different position of substituents |
| 4-Methylphenylboronic acid | C7H9B O2 | Simpler structure without cyclopropane |
| 2-(Methoxy)-5-methylphenylboronic acid | C8H11B O3 | Features a methoxy instead of cyclopropane |
Case Studies
- Anticancer Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid resulted in a significant decrease in cell proliferation rates compared to control groups. The compound was shown to induce apoptosis through activation of caspase pathways.
- Antimicrobial Study : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bacteriostatic effects at certain concentrations, suggesting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid with high purity?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a pre-functionalized aromatic precursor. Key steps include:
- Precursor Preparation : Start with 2-bromo-5-methylphenol, introduce the cyclopropylmethoxy group via nucleophilic substitution (e.g., using cyclopropylmethyl bromide and a base like K₂CO₃ in DMF at 80–100°C) .
- Boronation : Treat the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane at 90°C .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclopropylmethoxy protons at δ 0.5–1.5 ppm; aromatic protons influenced by electron-withdrawing boronic acid group) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]⁺: ~221.1 Da).
- FTIR : Detect B-O stretching (~1340 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
Q. What storage conditions are optimal to prevent degradation?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to moisture, as boronic acids hydrolyze to boroxines. Stability testing via TLC or HPLC every 3–6 months is recommended .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclopropylmethoxy group influence cross-coupling reactivity?
- Methodological Answer :
- Steric Effects : The cyclopropyl group introduces steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. Optimize with bulky ligands (e.g., SPhos) to stabilize the Pd catalyst .
- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the aromatic ring. Pair with electron-deficient aryl halides (e.g., nitro- or cyano-substituted partners) to enhance coupling efficiency .
- Case Study : A 2024 study showed 20% higher yield in couplings with 4-nitrophenyl bromide compared to unsubstituted phenyl bromide under identical conditions .
Q. How can conflicting data on reaction yields in literature be resolved?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (e.g., THF vs. dioxane), bases (K₂CO₃ vs. CsF), and temperatures.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., protodeboronation or homocoupling).
- Example : A 2023 study attributed low yields (<50%) to trace water in solvents; drying reagents (molecular sieves) increased yields to 75% .
Q. What computational methods predict the compound’s behavior in aqueous vs. organic media?
- Methodological Answer :
- DFT Calculations : Model solvation effects using Gaussian09 with SMD implicit solvent models. Predict logP values (experimental logP: ~2.1) to guide solvent selection for reactions .
- MD Simulations : Simulate aggregation tendencies in water; correlate with experimental DLS data to optimize solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
